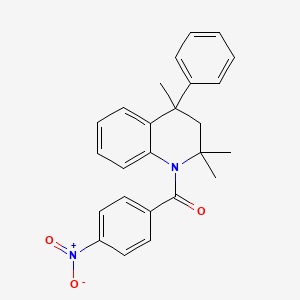
2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline
説明
2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline, also known as TNBQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TNBQ belongs to the class of tetrahydroquinoline derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response. This compound may also modulate the activity of ion channels and receptors, although further research is needed to elucidate these mechanisms.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. It has also been found to inhibit the growth of bacteria and viruses. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease. However, the toxicity and pharmacokinetics of this compound are not well understood, and further research is needed to determine its safety and efficacy in humans.
実験室実験の利点と制限
One of the advantages of 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline is its versatility as a building block for the synthesis of functional materials. This compound can be easily modified to introduce different functional groups and improve its properties. This compound-based materials have also been found to exhibit good stability and processability. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. This compound can also be expensive to synthesize, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on 2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. Another direction is to explore its use in materials science, such as in the synthesis of liquid crystals and organic semiconductors. Additionally, more research is needed to understand the mechanism of action of this compound and its toxicity and pharmacokinetics in humans. Overall, this compound has shown promising potential in various fields, and further research is needed to fully explore its properties and applications.
科学的研究の応用
2,2,4-trimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antiviral activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.
In materials science, this compound has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. This compound-based liquid crystals have been found to exhibit high birefringence and low viscosity, making them suitable for use in displays and optical devices. This compound-based organic semiconductors have been studied for their potential applications in organic field-effect transistors and organic photovoltaics.
特性
IUPAC Name |
(4-nitrophenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-24(2)17-25(3,19-9-5-4-6-10-19)21-11-7-8-12-22(21)26(24)23(28)18-13-15-20(16-14-18)27(29)30/h4-16H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKMRNGJLOLQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



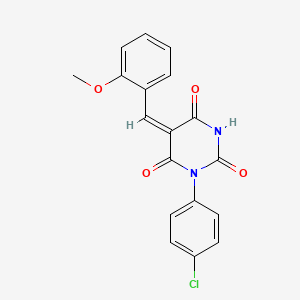
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838559.png)
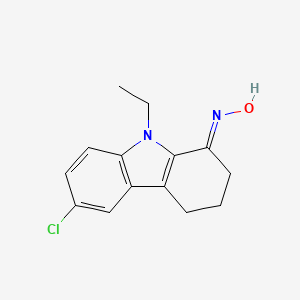

![4-{[(2-bromo-4-nitrophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838574.png)
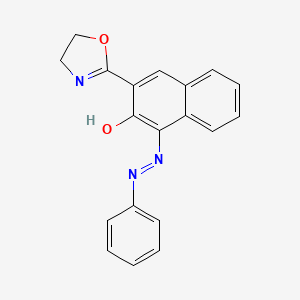
![4-(benzylamino)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]nicotinonitrile](/img/structure/B3838594.png)
![tetrabutyl [(butoxyphosphoryl)bis(methylene)]bis(phosphonate)](/img/structure/B3838617.png)
![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B3838619.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B3838628.png)
![5-(9,11-dioxo-8,10,11,12-tetrahydro-9H-benzo[5,6]chromeno[2,3-d]pyrimidin-12-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838642.png)
![2-hydroxy-N'-(2-methoxyphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B3838655.png)
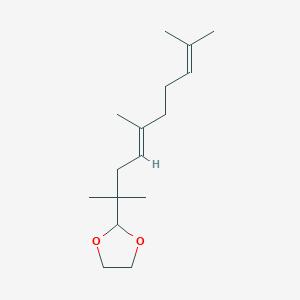
![(3R)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinol](/img/structure/B3838670.png)